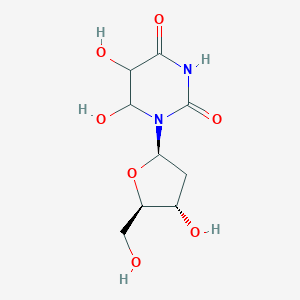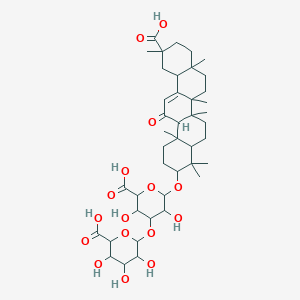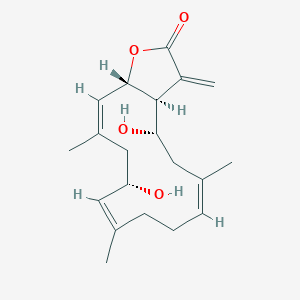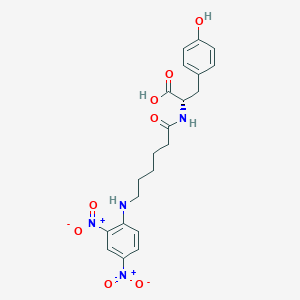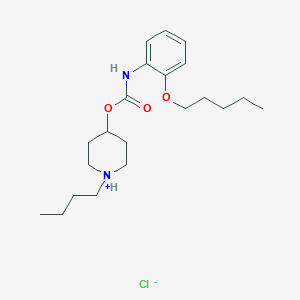
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound used in scientific research. It belongs to the class of piperidone derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds that have biological activity. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to be a useful intermediate in the synthesis of various drugs that act on the central nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been found to have an effect on the release of acetylcholine in the brain. These effects make Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone a useful compound in the study of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages as a compound for lab experiments. It is readily available and can be synthesized using various methods. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also stable and can be easily stored. However, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has some limitations. It is relatively expensive, and its synthesis requires the use of hazardous chemicals. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also sensitive to air and moisture, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the use of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone in scientific research. One possible direction is the synthesis of new compounds for the treatment of neurological disorders. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can also be used in the synthesis of new radioligands for imaging studies. Another future direction is the study of the mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives to better understand their biological activity.
Conclusion:
In conclusion, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a useful compound in scientific research. It has been extensively used as a precursor for the synthesis of various compounds and has been found to have various biochemical and physiological effects. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized using various methods. The most commonly used method involves the reaction of 4-piperidone hydrochloride with butanol and sodium hydroxide to obtain the corresponding butyl ester. This ester is then reacted with 2-(pentyloxy)phenyl) isocyanate in the presence of a base to give Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been extensively used in scientific research as a precursor for the synthesis of various compounds such as piperidines, pyrrolidines, and pyridines. It has been found to be a useful intermediate in the synthesis of various drugs and natural products. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been used in the synthesis of various radioligands for imaging studies.
Eigenschaften
CAS-Nummer |
105384-11-0 |
|---|---|
Produktname |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Molekularformel |
C21H35ClN2O3 |
Molekulargewicht |
399 g/mol |
IUPAC-Name |
(1-butylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-9-17-25-20-11-8-7-10-19(20)22-21(24)26-18-12-15-23(16-13-18)14-6-4-2;/h7-8,10-11,18H,3-6,9,12-17H2,1-2H3,(H,22,24);1H |
InChI-Schlüssel |
STAKFIPGKXCGEL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonyme |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mo nohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



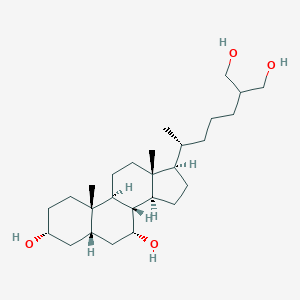
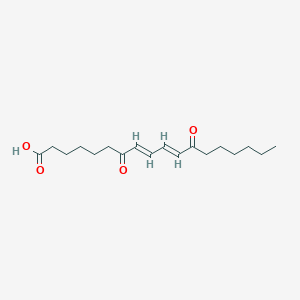

![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
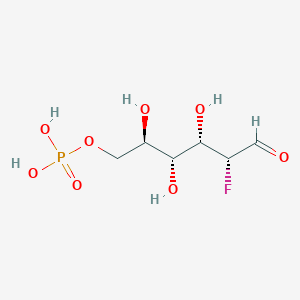

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
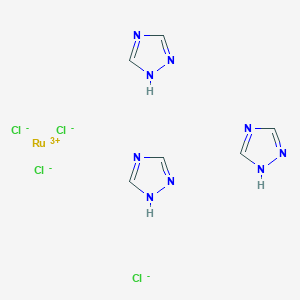
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
